(3Z)-N-(2-hydroxy-3-piperidin-1-ylpropoxy)-1-oxidopyridin-1-ium-3-carboximidoyl chloride
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Overview
Description
Anti-neurodegeneration agent 1 is a compound designed to combat neurodegenerative diseases, which are characterized by the progressive degeneration or death of neurons in the central or peripheral nervous system. These diseases include Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease, among others. The compound aims to protect neurons, reduce inflammation, and improve cognitive functions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of anti-neurodegeneration agent 1 typically involves the use of nitrogen heterocyclic compounds, particularly those containing the indole nucleus. The indole nucleus is a privileged scaffold in medicinal chemistry due to its ability to interact with various biological targets . The synthetic route often includes the following steps:
- Formation of the indole core through Fischer indole synthesis.
- Functionalization of the indole core with various substituents to enhance its neuroprotective properties.
- Purification and characterization of the final product using techniques such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy.
Industrial Production Methods: Industrial production of anti-neurodegeneration agent 1 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing stringent quality control measures. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions: Anti-neurodegeneration agent 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form reactive intermediates that may interact with biological targets.
Reduction: Reduction reactions can modify the compound’s functional groups, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different substituents onto the indole core, enhancing its neuroprotective properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve the use of halogenated compounds and catalysts such as palladium on carbon.
Major Products: The major products formed from these reactions include various derivatives of the indole nucleus, each with distinct neuroprotective properties.
Scientific Research Applications
Anti-neurodegeneration agent 1 has a wide range of scientific research applications:
Chemistry: The compound is used as a model system to study the reactivity and stability of indole-based compounds.
Biology: Researchers use the compound to investigate the molecular mechanisms underlying neurodegeneration and to identify potential therapeutic targets.
Medicine: The compound is being explored as a potential treatment for neurodegenerative diseases, with studies focusing on its ability to protect neurons and improve cognitive functions.
Industry: The compound’s neuroprotective properties make it a valuable candidate for the development of new pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of anti-neurodegeneration agent 1 involves multiple pathways:
Neuroprotection: The compound protects neurons from oxidative stress and inflammation by scavenging reactive oxygen species and inhibiting pro-inflammatory cytokines.
Molecular Targets: The compound interacts with various molecular targets, including amyloid-beta plaques and tau proteins, which are implicated in Alzheimer’s disease.
Comparison with Similar Compounds
Anti-neurodegeneration agent 1 is unique in its ability to target multiple pathways involved in neurodegeneration. Similar compounds include:
Indole-based compounds: These compounds share the indole nucleus and exhibit neuroprotective properties.
Phenolic compounds: Natural phenolic compounds, such as flavonoids and stilbenes, also possess neuroprotective effects but may have different mechanisms of action.
Synthetic antioxidants: Compounds like edaravone and rasagiline are used to treat neurodegenerative diseases but may not target as many pathways as anti-neurodegeneration agent 1.
Properties
IUPAC Name |
N-(2-hydroxy-3-piperidin-1-ylpropoxy)-1-oxidopyridin-1-ium-3-carboximidoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O3/c15-14(12-5-4-8-18(20)9-12)16-21-11-13(19)10-17-6-2-1-3-7-17/h4-5,8-9,13,19H,1-3,6-7,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGEIEGAXKLMUIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(CON=C(C2=C[N+](=CC=C2)[O-])Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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